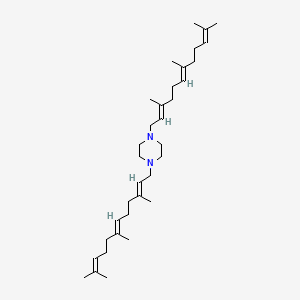
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine core substituted with two long aliphatic chains, each containing three double bonds and three methyl groups. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine typically involves the reaction of piperazine with 3,7,11-trimethyl-2,6,10-dodecatrienyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings. Purification of the final product is achieved through techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine undergoes various chemical reactions, including:
Oxidation: The aliphatic chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds in the aliphatic chains can be reduced to single bonds using hydrogenation.
Substitution: The piperazine core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is used for reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated aliphatic chains.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique structural properties.
作用機序
The mechanism of action of 1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s aliphatic chains can insert into lipid bilayers, disrupting membrane integrity and leading to cell death. Additionally, the piperazine core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Farnesol: A naturally occurring sesquiterpene alcohol with similar aliphatic chains but lacking the piperazine core.
Farnesal: An aldehyde derivative of farnesol with similar structural features.
Geranylgeraniol: A diterpene alcohol with a similar aliphatic chain structure.
Uniqueness
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine is unique due to its combination of a piperazine core and long aliphatic chains, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
55436-60-7 |
|---|---|
分子式 |
C34H58N2 |
分子量 |
494.8 g/mol |
IUPAC名 |
1,4-bis[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine |
InChI |
InChI=1S/C34H58N2/c1-29(2)13-9-15-31(5)17-11-19-33(7)21-23-35-25-27-36(28-26-35)24-22-34(8)20-12-18-32(6)16-10-14-30(3)4/h13-14,17-18,21-22H,9-12,15-16,19-20,23-28H2,1-8H3/b31-17+,32-18+,33-21+,34-22+ |
InChIキー |
YQDADZNIKYLCSK-OGXBVDAXSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)C/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



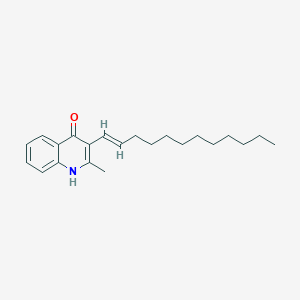
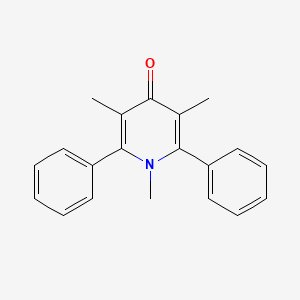
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)

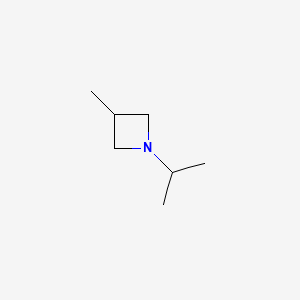
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
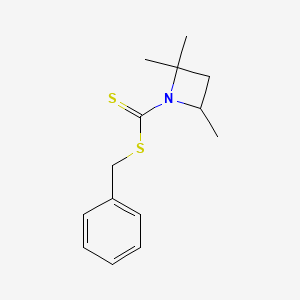
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)


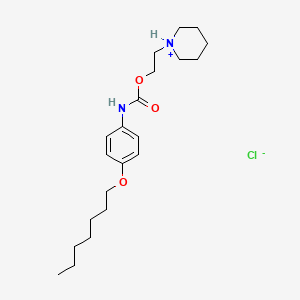
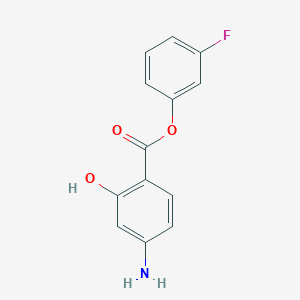
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
